molecular formula C15H11N3O2 B11855191 N-(3-Oxo-3,4-dihydroquinoxalin-2-yl)benzamide CAS No. 62758-32-1

N-(3-Oxo-3,4-dihydroquinoxalin-2-yl)benzamide

Cat. No.: B11855191
CAS No.: 62758-32-1
M. Wt: 265.27 g/mol
InChI Key: OSCWRBFAGPYYOX-UHFFFAOYSA-N
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Description

N-(3-Oxo-3,4-dihydroquinoxalin-2-yl)benzamide is a heterocyclic compound that belongs to the quinoxaline family. This compound is characterized by a quinoxaline ring fused with a benzamide moiety. Quinoxalines are known for their diverse biological activities, making them significant in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Oxo-3,4-dihydroquinoxalin-2-yl)benzamide typically involves the formation of the quinoxaline ring followed by the introduction of the benzamide group. One common method includes the cyclization of o-phenylenediamine with α-dicarbonyl compounds to form the quinoxaline core. This is followed by the acylation of the resulting quinoxaline with benzoyl chloride under basic conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent selection, temperature control, and reaction time are critical parameters in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3-Oxo-3,4-dihydroquinoxalin-2-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline N-oxides.

    Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoxaline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxalines, and various substituted quinoxalines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(3-Oxo-3,4-dihydroquinoxalin-2-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-Oxo-3,4-dihydroquinoxalin-2-yl)benzamide involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydroquinoxalin-2-ones: These compounds share the quinoxaline core but differ in their substituents.

    Quinoxaline N-oxides: Oxidized derivatives of quinoxalines with distinct biological activities.

    Benzoylquinoxalines: Compounds with a benzoyl group attached to the quinoxaline ring.

Uniqueness

N-(3-Oxo-3,4-dihydroquinoxalin-2-yl)benzamide is unique due to its specific combination of the quinoxaline ring and benzamide moiety, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

CAS No.

62758-32-1

Molecular Formula

C15H11N3O2

Molecular Weight

265.27 g/mol

IUPAC Name

N-(3-oxo-4H-quinoxalin-2-yl)benzamide

InChI

InChI=1S/C15H11N3O2/c19-14(10-6-2-1-3-7-10)18-13-15(20)17-12-9-5-4-8-11(12)16-13/h1-9H,(H,17,20)(H,16,18,19)

InChI Key

OSCWRBFAGPYYOX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NC3=CC=CC=C3NC2=O

Origin of Product

United States

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